molecular formula C14H6BrNNa2O8S2 B13142155 Disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate CAS No. 93940-15-9

Disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate

Cat. No.: B13142155
CAS No.: 93940-15-9
M. Wt: 506.2 g/mol
InChI Key: DVCJPUJHOIUTEL-UHFFFAOYSA-L
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Description

Disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate is a synthetic organic compound known for its vibrant color properties and applications in various scientific fields. It is often used as a dye and has significant roles in biological staining and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate typically involves multiple steps:

    Sulphonation: The addition of sulfonic acid groups to increase solubility and reactivity.

These reactions are carried out under controlled conditions, often requiring specific temperatures, catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves:

    Large-scale bromination: using bromine or bromine derivatives.

    Sulphonation: with sulfuric acid or oleum.

    Amination: using ammonia or amines under high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions

Disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinones.

    Reduction: Reduction can lead to the formation of hydroquinones.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products

    Oxidation: Produces anthraquinone derivatives.

    Reduction: Forms hydroquinone derivatives.

    Substitution: Results in various substituted anthracene compounds.

Scientific Research Applications

Chemistry

    Dye Chemistry: Used as a dye intermediate for producing various colorants.

    Analytical Chemistry: Employed in chromatography and spectrophotometry for detecting and quantifying substances.

Biology

    Biological Staining: Utilized in staining biological tissues for microscopic examination.

    Fluorescent Probes: Acts as a fluorescent marker in cellular imaging.

Medicine

    Drug Development: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Diagnostic Tools: Used in diagnostic assays and imaging techniques.

Industry

    Textile Industry: Applied in dyeing fabrics and textiles.

    Paper Industry: Used in coloring paper products.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with biological molecules and cellular structures. Its mechanism involves:

    Binding to Proteins: Interacts with amino acids in proteins, altering their structure and function.

    Cellular Uptake: Enters cells via endocytosis or passive diffusion, accumulating in specific organelles.

    Fluorescence: Emits fluorescence upon excitation, allowing for visualization in imaging applications.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 1-amino-4-bromoanthraquinone-2-sulphonate
  • Disodium 1-amino-4-chloro-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate
  • Disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

Uniqueness

Disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate is unique due to its specific combination of bromine and sulfonate groups, which confer distinct chemical properties such as enhanced solubility and reactivity. This makes it particularly valuable in applications requiring high specificity and sensitivity.

Properties

CAS No.

93940-15-9

Molecular Formula

C14H6BrNNa2O8S2

Molecular Weight

506.2 g/mol

IUPAC Name

disodium;5-amino-8-bromo-9,10-dioxoanthracene-1,6-disulfonate

InChI

InChI=1S/C14H8BrNO8S2.2Na/c15-6-4-8(26(22,23)24)12(16)11-10(6)14(18)9-5(13(11)17)2-1-3-7(9)25(19,20)21;;/h1-4H,16H2,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2

InChI Key

DVCJPUJHOIUTEL-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)[O-])Br.[Na+].[Na+]

Origin of Product

United States

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